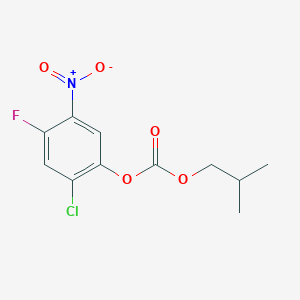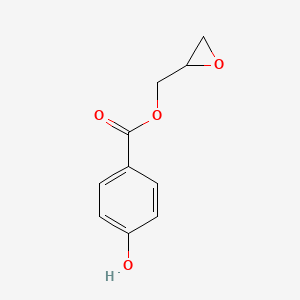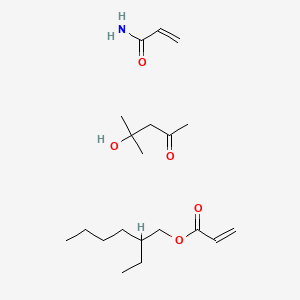
2-Ethylhexyl prop-2-enoate;4-hydroxy-4-methylpentan-2-one;prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl prop-2-enoate: , 4-hydroxy-4-methylpentan-2-one , and prop-2-enamide are three distinct chemical compounds with unique properties and applications2-Ethylhexyl prop-2-enoate is a colorless liquid with a sweet odor, commonly used in the production of adhesives and sealants
Preparation Methods
2-Ethylhexyl prop-2-enoate: is synthesized through the esterification of 2-ethylhexanol and acrylic acid . The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
4-hydroxy-4-methylpentan-2-one: is prepared by the aldol condensation of acetone . The reaction involves the use of a basic catalyst, such as sodium hydroxide, to promote the condensation of two molecules of acetone, resulting in the formation of 4-hydroxy-4-methylpentan-2-one .
Prop-2-enamide: is produced through the hydration of acrylonitrile . The reaction is catalyzed by sulfuric acid and involves the addition of water to the nitrile group, converting it into an amide .
Chemical Reactions Analysis
2-Ethylhexyl prop-2-enoate: undergoes polymerization reactions, which can be initiated by light, heat, or peroxides . It can also react with strong oxidants, forming explosive mixtures at high temperatures .
4-hydroxy-4-methylpentan-2-one: can participate in aldol reactions with aldehydes, forming β-hydroxy ketones . It can also undergo oxidation reactions to form diketones .
Prop-2-enamide: can undergo polymerization to form polyacrylamide, which is used in various industrial applications . It can also participate in substitution reactions with nucleophiles, forming substituted amides .
Scientific Research Applications
2-Ethylhexyl prop-2-enoate: is used in the production of adhesives, sealants, and elastomers . It is also used in the manufacture of leather finishing materials, fibers, plastics, and textiles .
4-hydroxy-4-methylpentan-2-one: is used as a solvent in paints, coatings, adhesives, and printing inks . It is also used as an intermediate in the synthesis of various chemical products .
Prop-2-enamide: is used in the production of polyacrylamide, which is utilized in water treatment, paper manufacturing, and as a flocculant in various industrial processes . It is also used in the synthesis of other chemical compounds .
Mechanism of Action
2-Ethylhexyl prop-2-enoate: exerts its effects through polymerization, forming long polymer chains that provide flexibility, durability, and adhesiveness to the resulting materials .
4-hydroxy-4-methylpentan-2-one: acts as a solvent, dissolving various substances and facilitating chemical reactions . It can also participate in aldol reactions, forming β-hydroxy ketones .
Prop-2-enamide: exerts its effects through polymerization, forming polyacrylamide, which has various industrial applications . It can also participate in substitution reactions, forming substituted amides .
Comparison with Similar Compounds
2-Ethylhexyl prop-2-enoate: is similar to other acrylates, such as butyl acrylate and methyl methacrylate . it has a unique branched side chain that provides specific properties, such as flexibility and low volatility .
4-hydroxy-4-methylpentan-2-one: is similar to other hydroxy ketones, such as 4-hydroxy-4-methyl-2-pentanone . it has a unique structure that allows it to act as both a solvent and a reactant in aldol reactions .
Prop-2-enamide: is similar to other amides, such as N-methylacrylamide and N,N-dimethylacrylamide . it has a unique ability to polymerize and form polyacrylamide, which has various industrial applications .
Properties
CAS No. |
63450-23-7 |
|---|---|
Molecular Formula |
C20H37NO5 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-ethylhexyl prop-2-enoate;4-hydroxy-4-methylpentan-2-one;prop-2-enamide |
InChI |
InChI=1S/C11H20O2.C6H12O2.C3H5NO/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-5(7)4-6(2,3)8;1-2-3(4)5/h6,10H,3-5,7-9H2,1-2H3;8H,4H2,1-3H3;2H,1H2,(H2,4,5) |
InChI Key |
UIVRGNOOAMIHJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CC(=O)CC(C)(C)O.C=CC(=O)N |
Related CAS |
63450-23-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)
![5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14141999.png)
![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)
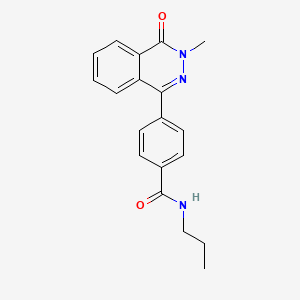
![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)
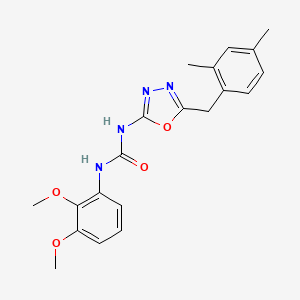
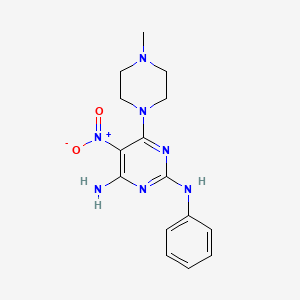
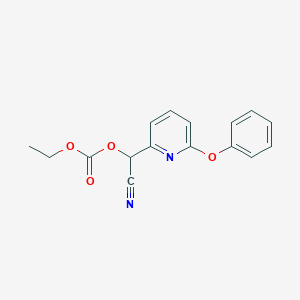
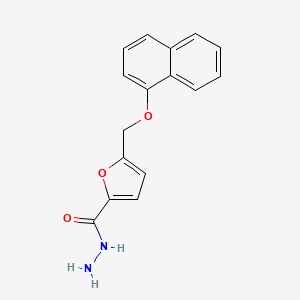
![N'-(2-hydroxypropyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14142033.png)
![(2E)-3-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B14142043.png)
![3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one](/img/structure/B14142052.png)
